Cas no 123374-33-4 (3,7,17-Trioxatetracyclo[12.2.1.16,9.02,4]octadeca-9(18),14,16-triene-12-acetaldehyde,10,13-bis(acetyloxy)-4,15-dimethyl-a-methylene-8-oxo-, (2R,4S,6R,10S,12R,13R)-rel-(+)- (9CI))
![3,7,17-Trioxatetracyclo[12.2.1.16,9.02,4]octadeca-9(18),14,16-triene-12-acetaldehyde,10,13-bis(acetyloxy)-4,15-dimethyl-a-methylene-8-oxo-, (2R,4S,6R,10S,12R,13R)-rel-(+)- (9CI) structure](https://fr.kuujia.com/scimg/cas/123374-33-4x500.png)
123374-33-4 structure
Nom du produit:3,7,17-Trioxatetracyclo[12.2.1.16,9.02,4]octadeca-9(18),14,16-triene-12-acetaldehyde,10,13-bis(acetyloxy)-4,15-dimethyl-a-methylene-8-oxo-, (2R,4S,6R,10S,12R,13R)-rel-(+)- (9CI)
Numéro CAS:123374-33-4
Le MF:C24H26O9
Mégawatts:458.457848072052
CID:231037
3,7,17-Trioxatetracyclo[12.2.1.16,9.02,4]octadeca-9(18),14,16-triene-12-acetaldehyde,10,13-bis(acetyloxy)-4,15-dimethyl-a-methylene-8-oxo-, (2R,4S,6R,10S,12R,13R)-rel-(+)- (9CI) Propriétés chimiques et physiques
Nom et identifiant
-
- 3,7,17-Trioxatetracyclo[12.2.1.16,9.02,4]octadeca-9(18),14,16-triene-12-acetaldehyde,10,13-bis(acetyloxy)-4,15-dimethyl-a-methylene-8-oxo-, (2R,4S,6R,10S,12R,13R)-rel-(+)- (9CI)
- 3,7,17-Trioxatetracyclo[12.2.1.16,9.02,4]octadeca-9(18),14,16-triene-12-acetaldehyde,10,13-bis(acetyloxy)-4,15-dimethyl-a-met
- (+)-Bipinnatin D
- 3,7,17-Trioxatetracyclo[12.2.1.16,9.02,4]octadeca-9(18),14,16-triene-12-acetaldehyde,10,13-bis(acetyloxy)-4,15-dimethyl-a-methylene-8-oxo-, (2R*,4S*,6R*,10S*,12R*,13R*)-(+)-
- Bipinnatin D
- 3,7,17-Trioxatetracyclo[12.2.1.16,9.02,4]octadeca-9(18),14,16-triene-12-acetaldehyde, 10,13-bis(acetyloxy)-4,15-dimethyl-α-methylene-8-oxo-, (2R,4S,6R,10S,12R,13R)-rel-(+)- (9CI)
-
- Piscine à noyau: 1S/C24H26O9/c1-11-6-19-22-24(5,33-22)9-15-7-17(23(28)31-15)18(29-13(3)26)8-16(12(2)10-25)21(20(11)32-19)30-14(4)27/h6-7,10,15-16,18,21-22H,2,8-9H2,1,3-5H3/t15-,16+,18-,21+,22-,24-/m0/s1
- La clé Inchi: OJDIVOGKMKPKSF-SQDRVSCESA-N
- Sourire: C12OC(=C(C)C=1)[C@H](OC(C)=O)[C@@H](C(=C)C=O)C[C@H](OC(C)=O)C1=C[C@]([H])(OC1=O)C[C@@]1(C)[C@@]2([H])O1
Propriétés calculées
- Qualité précise: 272.08309
Propriétés expérimentales
- Dense: 1.32±0.1 g/cm3(Predicted)
- Point d'ébullition: 635.4±55.0 °C(Predicted)
- Le PSA: 52.54
3,7,17-Trioxatetracyclo[12.2.1.16,9.02,4]octadeca-9(18),14,16-triene-12-acetaldehyde,10,13-bis(acetyloxy)-4,15-dimethyl-a-methylene-8-oxo-, (2R,4S,6R,10S,12R,13R)-rel-(+)- (9CI) Littérature connexe
-
Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
-
Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Yi Cai,Sonal Kumar,Rodney Chua,Vivek Verma,Du Yuan,Zongkui Kou,Hao Ren,Hemal Arora J. Mater. Chem. A, 2020,8, 12716-12722
123374-33-4 (3,7,17-Trioxatetracyclo[12.2.1.16,9.02,4]octadeca-9(18),14,16-triene-12-acetaldehyde,10,13-bis(acetyloxy)-4,15-dimethyl-a-methylene-8-oxo-, (2R,4S,6R,10S,12R,13R)-rel-(+)- (9CI)) Produits connexes
- 204203-14-5(2,6-BIS[1-(2,6-DI-I-PROPYLPHENYLIMINO)ETHYL]PYRIDINE)
- 59467-98-0(3H-1,4-Benzodiazepin-2-amine, N-methyl-N-nitroso-5-phenyl-)
- 850131-81-6(1,3-Propanediamine, N,N'-bis(phenyl-2-pyridinylmethylene)-)
- 918639-02-8(Phenol, 3-[(phenyl-2-pyridinylmethylene)amino]-)
- 488856-56-0(Benzenamine, 2,6-diethyl-N-(1H-pyrrol-2-ylmethylene)- (9CI))
- 210537-32-9(2,6-bis[1-(2-methylphenylimino)ethyl]pyridine)
- 59468-32-5(3H-1,4-Benzodiazepin-2-amine, 7-ethyl-5-(2-fluorophenyl)-N-methyl-)
- 59467-97-9(3H-1,4-Benzodiazepin-2-amine, N-methyl-5-phenyl-)
- 204203-16-7(2,6-Bis[1-[(2,6-dimethylphenyl)imino]ethyl]pyridine)
- 681213-35-4(Benzenamine,N-[1-[6-[1-[[3,5-bis(1,1-dimethylethyl)phenyl]imino]ethyl]-2-pyridinyl]ethylidene]-2,4,6-trimethyl-)
Fournisseurs recommandés
Hubei Cuiyuan Biotechnology Co.,Ltd
Membre gold
Fournisseur de Chine
Réactif
